3-(4-Chlorophenyl)benzaldehyde
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Overview
Description
3-(4-Chlorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
One study demonstrated the use of sulfated Ti-SBA-15 as a catalyst for the oxidation of benzyl alcohol to benzaldehyde, highlighting the importance of catalytic processes in the production of benzaldehyde derivatives. The enhanced acidity of the catalyst increased the conversion rate without affecting selectivity, which is crucial for industrial applications in cosmetics, food, and pharmaceuticals (Rajesh Sharma, K. Soni, A. Dalai, 2012).
Synthesis of Heterocyclic Compounds
Research into the alkylation by enamines for the synthesis of some heterocyclic compounds showed that compounds derived from 4-chlorobenzaldehyde play a critical role in the formation of various heterocyclic structures. This research underscores the versatility of 3-(4-Chlorophenyl)benzaldehyde derivatives in organic synthesis and their potential applications in developing new pharmaceuticals (J. Abdullah, 2009).
Materials Science
In materials science, the modification of graphitic carbon nitride to enhance its photocatalytic properties for the selective synthesis of benzaldehyde from benzyl alcohol was investigated. This research highlights the role of this compound and its derivatives in advancing photocatalytic applications, offering environmentally friendly alternatives to traditional synthetic routes (M. J. Lima et al., 2017).
Advanced Synthesis Techniques
Another study focused on the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, demonstrating the efficiency of modern synthesis techniques in producing complex organic molecules. This method not only improves the yield but also reduces the reaction time, indicating the potential of this compound in streamlined synthetic processes (L. Shu, 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
It is known that benzaldehydes can participate in a variety of chemical reactions . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to 3-(4-Chlorophenyl)benzaldehyde have not been reported.
Properties
IUPAC Name |
3-(4-chlorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBHWLKAALCSRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362741 |
Source
|
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139502-80-0 |
Source
|
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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